Cas no 929-06-6 (2-(2-Aminoethoxy)ethanol)

Diethylene glycol amine is a chemical substance with the chemical formula c4h11no2.
2-(2-Aminoethoxy)ethanol structure
2-(2-Aminoethoxy)ethanol structure
2-(2-Aminoethoxy)ethanol
929-06-6
C4H11NO2
105.135641336441
MFCD00008181
40273
13578

2-(2-Aminoethoxy)ethanol Properties

Names and Identifiers

    • 2-(2-Aminoethoxy)ethanol
    • ADG
    • AMINODIGLYCOL
    • DIETHYLENE GLYCOLAMINE
    • DIGLYCOLAMINE
    • ETHYLENE GLYCOL MONO(2-AMINOETHYL) ETHER
    • O-(2-HYDROXYETHYL)ETHANOLAMINE
    • 1-Amino-2-(2-hydroxyethoxy)ethane
    • 2-(2-aminoethoxy)-ethano
    • 2-(2-Hydroxyethoxy)ethylamine
    • 2-(Hydroxyethoxy)ethylamine
    • 2-Amino-2'-hydroxydiethyl ether
    • 2-Aminoethoxyethanol
    • 2-aminoethoxyethanol[qr]
    • 2-Aminoethyl 2-hydroxyethyl ether
    • Aminoethoxyethanol
    • beta-(beta-Hydroxyethoxy)ethylamine
    • beta-Hydroxy-beta'-aminoethyl ether
    • dga[qr]
    • Diethylene glycol monoamine
    • 1-amino-3-oxapentane-5-ol
    • 2-(2-amino-ethoxy)-ethanol
    • 2-(2-hydroxyethoxy)ethanamine
    • 2,6-DIMETHYLTHIOPHENOL
    • 3,6-dioxa-1-hexylamine
    • Ethanol,2-(2-aminoethoxy)
    • N-2-hydroxyethoxyethylamine
    • Ethanol, 2-(2-aminoethoxy)-
    • DGA
    • 2-(2-AMinoethoxy)ethanol, 98% 100ML
    • 2-(2-AMinoethoxy)ethanol, 98% 1LT
    • 2-(2-Aminoethoxy)ethanol,98%
    • Diethylene Glycolamine Diglycolamine Ethylene Glycol Mono(2-aminoethyl) Ether O-(2-Hydroxyethyl)ethanolamine
    • 2-(2-AMINOETHOXY)ETHANOL FOR SYNTHESIS
    • O-(2-Hydroxyethyl)ethanolamine DGA
    • Diethylene Glycolamine
    • 2-(2-Aminoethoxy)ethanol (ACI)
    • 2-(2-Aminoethoxy)ethan-1-ol
    • 2-Amino-2′-hydroxydiethyl ether
    • 5-Amino-3-oxapentan-1-ol
    • 5-Hydroxy-3-oxapentylamine
    • Diethylene glycol amine
    • Diglycolamine Agent
    • NSC 86108
    • O-(2-Hydroxyethyl) ethanolamine
    • β-(β-Hydroxyethoxy)ethylamine
    • β-Hydroxy-β′-aminodiethyl ether
    • +Expand
    • MFCD00008181
    • GIAFURWZWWWBQT-UHFFFAOYSA-N
    • 1S/C4H11NO2/c5-1-3-7-4-2-6/h6H,1-5H2
    • OCCOCCN
    • 906728

Computed Properties

  • 105.07900
  • 2
  • 3
  • 4
  • 105.079
  • 7
  • 32.9
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • -1.5
  • nothing
  • 0
  • 55.5A^2

Experimental Properties

  • -0.34570
  • 55.48000
  • 1.4585-1.4605
  • miscible
  • 223°C(lit.)
  • -12.5 ºC
  • Fahrenheit: >235.4 ° f
    Celsius: >113 ° c
  • 2563
  • Clear liquid
  • 10.2 (10g/l, H2O, 20℃)
  • Stable. Incompatible with acids, strong oxidizing agents. Reacts with carbon dioxide.
  • Soluble in water, alcohol and aromatic hydrocarbon
  • Air Sensitive
  • 1.048 g/mL at 25 °C(lit.)

2-(2-Aminoethoxy)ethanol Security Information

  • GHS05 GHS05 GHS07 GHS07
  • KJ6125000
  • 1
  • 8
  • S26-S36/37/39-S45-S24/25
  • III
  • R21; R34
  • C C
  • UN 3055 8/PG 3
  • H312,H314
  • P280,P305+P351+P338,P310
  • dangerous
  • Keep away from high temperatures, sparks and flames. Keep container closed when not in use. Store in tightly closed containers. Store in a cool, dry and well ventilated area, away from incompatible substances and corrosive substances. Do not store in metal containers.
  • III
  • 21-34
  • Danger
  • Yes
  • 2.0-15.5%(V)
  • 8
  • 10-34

2-(2-Aminoethoxy)ethanol Customs Data

  • 29221980
  • China Customs Code:

    2922509090

    Overview:

    2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-(2-Aminoethoxy)ethanol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  96 h, rt
Reference
Perfluorinated resins as a support for solid phase reactions
, World Intellectual Property Organization, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water
Reference
Synthesis of new phospholipids linked to steroid-hormone derivatives designed for two-dimensional crystallization of proteins
Lebeau, Luc; Oudet, Pierre; Mioskowski, Charles, Helvetica Chimica Acta, 1991, 74(8), 1697-706

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  8 h, 1 atm, rt
Reference
Design and synthesis of a dual linker for solid phase synthesis of oleanolic acid derivatives
Wang, Shaorong; Fang, Weishuo, Molecules, 2011, 16, 4748-4763

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  10 h, rt
1.2 Reagents: Water ;  1 h, rt
Reference
Preparation of perylo[3,4-cd]pyridine dione derivatives as supramolecular nano carriers and used for the detection of heavy metal ion
, China, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  24 h, 90 °C
Reference
Synthesis of 2-(2-aminoethoxy) ethanol using Gabriel synthesis
, United States, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Ammonia
Reference
Oxetane function spiro to polyoxaaza macroheterocycles
Krespan, Carl G., Journal of Organic Chemistry, 1975, 40(9), 1205-9

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Toluene ;  90 min, rt
Reference
Synthesis of Fluorous Photolabile Aldehyde and Carbamate and Alkyl Carbamate Protecting Groups for Carbohydrate-Associated Amines
Roychoudhury, Rajarshi; Pohl, Nicola L. B., Organic Letters, 2014, 16(4), 1156-1159

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Ammonia
Reference
Process and catalysts for the reductive amination of alcohols and carbonyl compounds
, Germany, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Ethyl acetate ;  30 min, rt
1.2 14 h, 100 °C
Reference
Development of highly flexible sustainable bio-silica reinforced cardanol based poly (benzoxazine-co-epoxy) hybrid composites
Subramani, Devaraju; Krishnamoorthy, Krishnadevi; Eeda, Naveena; Salendra, Sriharshitha; Achimuthu, Ashok Kumar, Journal of Macromolecular Science, 2022, 59(1), 46-52

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 - 4 h, rt
Reference
modification of exenatide as GLP-1 receptor agonist for treatment and prevention of glycometabolism related disease
, China, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia ;  1.6 - 1.75 MPa, 180 - 240 °C
Reference
A method for synthesizing diglycolamine from diglycol by low-pressure process
, China, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: Acetic acid ,  Dimethylformamide ;  overnight, 21 °C
1.2 Reagents: Sodium triacetoxyborohydride ;  6 h, 21 °C
1.3 Reagents: Piperidine Solvents: Dimethylformamide ;  10 min, neutralized, rt
Reference
Novel preloaded resins for solid-phase biotinylation of carboxylic acids
Cankarova, Nadezda; Funk, Petr; Hlavac, Jan; Soural, Miroslav, Tetrahedron Letters, 2011, 52(44), 5782-5788

Synthetic Circuit 13

Reaction Conditions
Reference
Substitution on the amine nitrogen
Lawrence, S. A., Science of Synthesis, 2009, 40, 501-577

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Ammonia Catalysts: Iron (derivatives)
Reference
Method for producing electronic grade 2,2'-aminoethoxyethanol
, World Intellectual Property Organization, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide ,  4-Morpholineethanesulfonic acid Solvents: Water ;  2 h, rt; 5 atm
1.2 Reagents: MOPS Solvents: Water ;  2 h, 8 atm, rt
Reference
Tertiary amine compounds for use in immunoassays
, European Patent Organization, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Copper ,  Nitric acid Solvents: Benzene ;  rt
1.2 Reagents: Sodium nitrite ;  15 min, rt; 2 h, rt
1.3 Solvents: Tetrahydrofuran ;  16 h, rt
Reference
Synthesis and spectral characterization of organic derivatives of C60-fullerene
, European Patent Organization, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Solvents: Water ;  0 °C; 15 min, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 5; 8 h, > 1 atm, rt → 160 °C; 1 atm, 160 °C → rt
Reference
Preparation and utility of water-soluble polymers having pendant derivatized amide, ester or ether functionalities as ceramics dispersants and binders in aqueous media
, United States, , ,

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Water Solvents: Water
Reference
Thermal stability of morpholine additive in the steam-water cycle of CANDU-PHW nuclear power plants
Gilbert, Roland; Lamarre, Claude, Canadian Journal of Chemical Engineering, 1989, 67(4), 646-51

Synthetic Circuit 19

Reaction Conditions
Reference
Amine production via condensation reactions using rare earth metal hydrogen phosphates as catalysts
, United States, , ,

2-(2-Aminoethoxy)ethanol Raw materials

2-(2-Aminoethoxy)ethanol Related Literature